molecular formula C19H32O3 B14271717 2-Decyl-5-ethyl-6-methoxy-3-methyl-4H-pyran-4-one CAS No. 126622-65-9

2-Decyl-5-ethyl-6-methoxy-3-methyl-4H-pyran-4-one

Cat. No.: B14271717
CAS No.: 126622-65-9
M. Wt: 308.5 g/mol
InChI Key: RWYXKEHTWYHXNK-UHFFFAOYSA-N
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Description

2-Decyl-5-ethyl-6-methoxy-3-methyl-4H-pyran-4-one is an organic compound belonging to the pyranone family Pyranones are known for their diverse biological activities and are often used in various chemical and pharmaceutical applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Decyl-5-ethyl-6-methoxy-3-methyl-4H-pyran-4-one can be achieved through multi-step organic reactions. One common method involves the condensation of appropriate aldehydes with ketones in the presence of acid or base catalysts. The reaction conditions typically include controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as distillation, crystallization, or chromatography are essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Decyl-5-ethyl-6-methoxy-3-methyl-4H-pyran-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of ethers or other substituted derivatives.

Scientific Research Applications

2-Decyl-5-ethyl-6-methoxy-3-methyl-4H-pyran-4-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 2-Decyl-5-ethyl-6-methoxy-3-methyl-4H-pyran-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-2-methyl-4H-pyran-4-one (Maltol): Known for its sweet aroma and used as a flavoring agent.

    2,3-Dihydro-5-hydroxy-6-methyl-4H-pyran-4-one (Dihydromaltol): Exhibits antioxidant properties and is used in food and cosmetic industries.

Uniqueness

2-Decyl-5-ethyl-6-methoxy-3-methyl-4H-pyran-4-one stands out due to its unique decyl and ethyl substitutions, which may confer distinct chemical and biological properties compared to other pyranones

Properties

CAS No.

126622-65-9

Molecular Formula

C19H32O3

Molecular Weight

308.5 g/mol

IUPAC Name

2-decyl-5-ethyl-6-methoxy-3-methylpyran-4-one

InChI

InChI=1S/C19H32O3/c1-5-7-8-9-10-11-12-13-14-17-15(3)18(20)16(6-2)19(21-4)22-17/h5-14H2,1-4H3

InChI Key

RWYXKEHTWYHXNK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1=C(C(=O)C(=C(O1)OC)CC)C

Origin of Product

United States

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